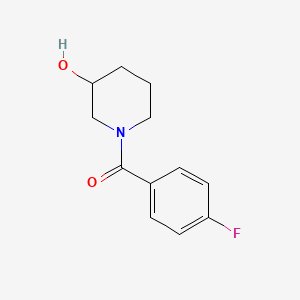

(4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone

Description

(4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is a fluorinated arylpiperidinyl methanone derivative. Its structure features a 4-fluorophenyl group attached to a methanone moiety, which is further linked to a 3-hydroxypiperidine ring. This scaffold is prominent in medicinal chemistry due to its versatility in modulating central nervous system (CNS) targets, such as metabotropic glutamate receptors (mGluRs) . A notable derivative, ML337, is a selective mGlu3 negative allosteric modulator (NAM) with sub-micromolar potency (IC₅₀ = 593 nM) and CNS penetration (brain-to-plasma ratio: 0.3–0.92 in rodents) . Deuterium substitution in ML337 improved metabolic stability, reducing clearance by >50% .

Properties

IUPAC Name |

(4-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)12(16)14-7-1-2-11(15)8-14/h3-6,11,15H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOIPJUBYSUGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671361 | |

| Record name | (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851883-00-6 | |

| Record name | (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 3-hydroxy-piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of (4-Fluoro-phenyl)-(3-oxo-piperidin-1-yl)-methanone.

Reduction: Formation of (4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated and hydroxy-substituted piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine

In medicinal chemistry, (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance their thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ML337 Derivatives and Substituted Piperidinyl Methanones

- ML337 [(R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone]: Key Features: Ethynyl linkage to 4-methoxyphenyl enhances selectivity for mGlu3 over mGlu2 (IC₅₀ > 30 µM). The 3-hydroxypiperidine contributes to CNS penetration. Metabolism: Deuterium incorporation at metabolic soft spots reduced clearance .

- Compound 29 [(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)-ethyl)amino)methyl)piperidin-1-yl)methanone]: Structural Differences: Chloro and fluoro substituents increase lipophilicity. The ethylamino-methyl-piperidine side chain may restrict CNS access compared to ML337’s hydroxyl group. Activity: Targets 5-HT1A receptors with biased agonism (β-arrestin vs. pERK1/2 pathways) .

ADX47273 and RO4917523

- Comparison: Lacks the hydroxyl group of ML337, reducing polarity and possibly CNS penetration .

- RO4917523 [2-chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine]: Structural Differences: Imidazole core replaces piperidinyl methanone, altering target specificity (e.g., NMDA receptor modulation). Activity: Higher lipophilicity may favor peripheral over CNS targets .

Chlorophenyl and Heterocyclic Derivatives

- Synthesis: Lower yield (40%) compared to ML337 derivatives due to complex purification .

- Compound 1357305-59-9 [{3-[(4-chlorophenyl)(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}(3-hydroxypiperidin-1-yl)methanone]: Structural Differences: Azetidine ring and dual chloro substituents increase molecular weight (436.34 g/mol) and may limit blood-brain barrier permeability vs. ML337 .

Fluorophenyl Ethynyl Derivatives

- Compound 30835274 [{6-[(3-Fluorophenyl)ethynyl]-3-pyridinyl}(4-hydroxy-1-piperidinyl)methanone]: Key Features: Ethynyl linkage at the pyridine 3-position vs. ML337’s phenyl 4-position. The 4-hydroxypiperidine mirrors ML337’s 3-hydroxypiperidine, suggesting similar solubility profiles. Activity: Unreported target specificity but structurally analogous to kinase inhibitors .

Electrophilic Nitro-Substituted Derivatives

- Compound M6 [(4-Fluorophenyl)(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone]: Key Features: Dual nitro groups increase electrophilicity (global electrophilicity index, ω = 8.2 eV), enhancing antioxidant and anti-hypertensive activity. Comparison: Nitro groups may confer redox activity absent in ML337, limiting CNS utility due to reactivity .

Comparative Data Table

Key Findings and Trends

- Hydroxyl Groups: The 3-hydroxypiperidine in ML337 enhances CNS penetration compared to non-hydroxylated analogs (e.g., ADX47273) .

- Fluorine Substitution : 4-Fluorophenyl groups improve target affinity and metabolic stability across derivatives .

- Deuterium Effects : Strategic deuteration in ML337 reduced clearance, a tactic applicable to other metabolically labile compounds .

- Heterocyclic Moieties : Oxadiazole (ADX47273) and imidazole (RO4917523) rings diversify target engagement but may limit CNS access .

Biological Activity

(4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone, also known by its CAS number 851883-00-6, is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a fluorophenyl group and a hydroxypiperidinyl moiety, positions it as an interesting candidate for various biological applications, particularly in the treatment of neurological disorders.

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.25 g/mol

- CAS Number : 851883-00-6

The biological activity of (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors. This compound may function as an allosteric modulator, influencing receptor activity without directly activating them.

Biological Activity Overview

Research has indicated that (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone exhibits several pharmacological effects:

- Neurological Effects : The compound has been studied for its potential anxiolytic and antipsychotic properties. Its interaction with metabotropic glutamate receptors (mGluRs) suggests a role in modulating anxiety and psychotic symptoms.

- Antidepressant Potential : Preliminary studies indicate that compounds with similar structures can exhibit antidepressant-like effects in rodent models, suggesting that (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone may also have such properties.

- Anticancer Activity : Some derivatives of piperidine compounds have shown promise in anticancer research, indicating that this compound could be further investigated for its potential in cancer therapy.

Comparison of Biological Activities

Case Study 1: Anxiolytic Activity

In a study examining the anxiolytic effects of various mGluR5 positive allosteric modulators, compounds structurally related to (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone demonstrated significant reductions in anxiety-like behaviors in rodent models. These findings suggest that modulation of the mGluR5 receptor may be a viable pathway for developing new anxiolytic medications.

Case Study 2: Antipsychotic Potential

Research on related compounds has revealed that they can reverse hyperlocomotion induced by amphetamines in rodents, a model predictive of antipsychotic efficacy. This indicates that (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone may possess similar properties worth exploring further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.